molecular formula C19H20ClN3S B2430891 N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](3-pyridinyl)methanamine CAS No. 866009-98-5

N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](3-pyridinyl)methanamine

Cat. No. B2430891
CAS RN: 866009-98-5
M. Wt: 357.9
InChI Key: WZMYQCDKGVXSNO-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](3-pyridinyl)methanamine is a useful research compound. Its molecular formula is C19H20ClN3S and its molecular weight is 357.9. The purity is usually 95%.
BenchChem offers high-quality N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](3-pyridinyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](3-pyridinyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

The ambient-temperature synthesis of N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine and its derivatives has been explored. One study reports the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the effective condensation reactions used in the production of such compounds (Becerra et al., 2021).

Application in Photocytotoxicity and Cellular Imaging

Compounds related to N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine have shown promising applications in photocytotoxicity and cellular imaging. For instance, Iron(III) complexes with similar structural features have demonstrated unprecedented photocytotoxicity under red light and have been utilized for cellular imaging (Basu et al., 2014).

Structural Studies and Hydrogen Bonding

Research on structurally similar compounds has provided insights into molecular interactions such as hydrogen bonding and π-π stacking interactions. A study on 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, closely related to the chemical , revealed the formation of hydrogen-bonded dimers and chains, crucial for understanding the compound's structural stability and potential applications (Portilla et al., 2011).

Anticonvulsant Potential

Another area of interest is the investigation of these compounds' potential in medical applications, such as anticonvulsant activities. Although the direct application of N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine is not reported, similar compounds have been screened for anticonvulsant activity, demonstrating the potential therapeutic applications of such compounds (Pandey & Srivastava, 2011).

Antimicrobial Applications

The derivatives of thiazole compounds have shown promise in antimicrobial applications. For instance, studies on 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives indicate moderate antibacterial and high antifungal activities, suggesting the potential of N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine in similar applications (Kubba & Rahim, 2018).

properties

IUPAC Name

3-tert-butyl-4-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3S/c1-19(2,3)23-17(15-6-8-16(20)9-7-15)13-24-18(23)22-12-14-5-4-10-21-11-14/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMYQCDKGVXSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CN=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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